molecular formula C14H19NO4 B2809974 (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid CAS No. 956705-82-1

(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No. B2809974
M. Wt: 265.309
InChI Key: NLRQXJDJAMCDTH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, these specific details for “(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid” are not provided in the search results .

Scientific Research Applications

Enzymatic Pathways and Aroma Compound Formation

One study focused on the Ehrlich pathway, detailing how amino acids convert into alcohols and other compounds in fermented foods. This pathway highlights the significance of chiral analysis in understanding the enzymatic mechanisms behind aroma compound formation, like 2-methylbutanal and 2-methylbutanol, which have implications for food science and biochemistry (Matheis, Granvogl, & Schieberle, 2016).

Synthesis of Metal-Organic Frameworks (MOFs)

Research has also explored the synthesis of Fe(II) and Cu(II) complexes with ligands derived from aminobenzoic acids, demonstrating their potential as building blocks for creating metal-organic frameworks. This application is crucial for developing materials with specific magnetic properties and for further advancements in MOFs (Laye & Sañudo, 2009).

Organic Synthesis and Chemical Analysis

The compound and its derivatives have been utilized in the synthesis of various molecules, including fluorinated amino acids and other bioactive compounds. This research contributes to the development of methodologies for producing compounds with potential pharmaceutical applications (Pigza, Quach, & Molinski, 2009).

Investigation of Bioactive Compounds

Another aspect of research on this compound includes its role in the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides, which were studied for their anticonvulsant and neuroprotective effects. This highlights the compound's relevance in medicinal chemistry for developing new therapeutics (Hassan, Khan, & Amir, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer .

Future Directions

The future directions or potential applications of this compound are not specified in the search results. Future directions could include potential uses in various fields such as medicine, materials science, or chemical synthesis, depending on the properties of the compound .

properties

IUPAC Name

(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRQXJDJAMCDTH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid

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